3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative featuring a saturated tetracyclic benzo[c]chromen-6-one core substituted at the 3-position with a 1-naphthylmethoxy group. This compound belongs to a broader class of 6H-benzo[c]chromen-6-one derivatives, which are studied for their fluorescence properties and biological activities, including metal ion sensing and enzyme inhibition .
Properties
Molecular Formula |
C24H20O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H20O3/c25-24-22-11-4-3-10-20(22)21-13-12-18(14-23(21)27-24)26-15-17-8-5-7-16-6-1-2-9-19(16)17/h1-2,5-9,12-14H,3-4,10-11,15H2 |
InChI Key |
MXEYCCSDTGVDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-hydroxychalcones and β-ketoesters.
Reaction Conditions: The reaction is promoted by a mild base such as cesium carbonate (Cs2CO3).
Domino Reactions: The process involves a series of reactions including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization.
This method is efficient and allows for the production of various benzo[c]chromen-6-one derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
This compound exhibits significant biological activity, making it a candidate for drug discovery and development. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are explored as leads for developing new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorescence Applications : While THU-OH and Urolithin B are established Fe(III) sensors, the target compound’s naphthyl group may shift emission wavelengths or enable dual sensing (e.g., for aromatic pollutants) due to extended conjugation .
- Therapeutic Potential: Derivatives with alkoxy chains show promise as PDE2 inhibitors for neurodegenerative diseases. The target compound’s efficacy in this context remains speculative but warrants empirical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
